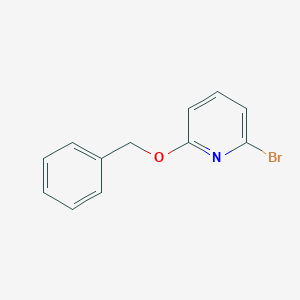
2-(苄氧基)-6-溴吡啶
概述
描述
Synthesis Analysis
The synthesis of 2-(Benzyloxy)-6-bromopyridine and related derivatives often involves halogenation and substitution reactions. For example, Ponpipom and Hanessian (1972) developed a methodology based on the reaction of 2′,3′-O-benzylideneuridines with N-bromosuccinimide (NBS), highlighting a strategy for introducing bromine into pyridine derivatives (Ponpipom & Hanessian, 1972). This reflects the broader applicability of bromination techniques in the synthesis of bromopyridines.
Molecular Structure Analysis
The molecular structure of 2-(Benzyloxy)-6-bromopyridine is characterized by the presence of a bromo group and a benzyloxy group attached to a pyridine ring. Hemamalini and Fun (2010) described the structural aspects of similar bromopyridine compounds, where intermolecular interactions, such as hydrogen bonding, play a crucial role in defining their crystal packing and stability (Hemamalini & Fun, 2010).
Chemical Reactions and Properties
2-(Benzyloxy)-6-bromopyridine participates in various chemical reactions, leveraging its bromo and benzyloxy functional groups. These groups can undergo nucleophilic substitution reactions, enabling the compound to serve as a precursor for a wide range of organic syntheses. For instance, van der Heijden et al. (2016) demonstrated the use of 2-bromo-6-isocyanopyridine, a closely related compound, in multicomponent chemistry, underscoring the reactivity of the bromopyridine core towards nucleophilic attack (van der Heijden et al., 2016).
科学研究应用
苄基醚和酯的合成
2-(苄氧基)-6-溴吡啶用于苄基醚和酯的合成 . 它正在成为一种温和、方便且在某些情况下是独一无二的新试剂,用于此目的 . 2-苄氧基-6-溴吡啶的N-甲基化原位生成活性试剂 .
顺序多肽的制备
2-(苄氧基)-6-溴吡啶用于顺序多肽的合成 . 这些多肽在生物学研究和药物开发中有着广泛的应用 .
多齿螯合配体的合成
该化合物用作合成多齿螯合配体的试剂 . 这些配体常用于配位化学和生物化学 .
药物研究
2-(苄氧基)-6-溴吡啶在药物研究中用作中间体 . 它可用于合成多种药物化合物 .
查尔酮衍生物的合成
作用机制
Target of Action
Benzylic compounds are known to be reactive and can participate in various chemical reactions . The bromine atom in the compound can act as a good leaving group, making it a potential candidate for nucleophilic substitution reactions .
Mode of Action
The mode of action of 2-(Benzyloxy)-6-bromopyridine is likely to involve its interaction with other molecules through its reactive sites. The bromine atom can be replaced by a nucleophile in a nucleophilic substitution reaction . The benzyloxy group can also participate in reactions, particularly those involving free radicals .
Biochemical Pathways
It’s worth noting that benzylic compounds can undergo various transformations, potentially affecting multiple biochemical pathways .
Pharmacokinetics
The properties of similar benzylic compounds suggest that they can be readily absorbed and distributed in the body, metabolized (often involving the transformation of the benzylic group), and eventually excreted .
Result of Action
Given its reactive nature, it can potentially react with various biomolecules, leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of 2-(Benzyloxy)-6-bromopyridine can be influenced by various environmental factors. These may include the presence of other reactive species, the pH of the environment, temperature, and the presence of catalysts or enzymes that can facilitate its reactions .
安全和危害
未来方向
属性
IUPAC Name |
2-bromo-6-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-7-4-8-12(14-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMPEMXDSUATEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355811 | |
| Record name | 2-Bromo-6-benzyloxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117068-71-0 | |
| Record name | 2-Bromo-6-benzyloxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-(Benzyloxy)-6-bromopyridine in the synthesis of 2,4'-bipyridine?
A: 2-(Benzyloxy)-6-bromopyridine serves as a crucial starting material in the synthesis of 2,4'-bipyridine. [] The synthesis involves a reaction with N-ethoxycarbonylpyridinium chloride, leading to the formation of 6-benzyloxy-2,4'-bipyridine. This intermediate is then further transformed through subsequent steps to yield the final product, 2,4'-bipyridine. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[(2-methylpropan-2-yl)oxy]phosphoryl-naphthalen-2-ylmethanol](/img/structure/B51882.png)

![2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B51884.png)
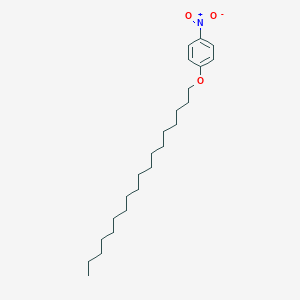
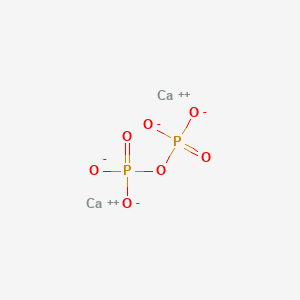

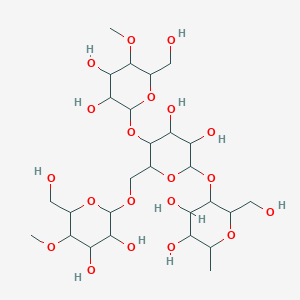

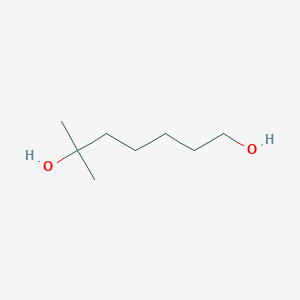

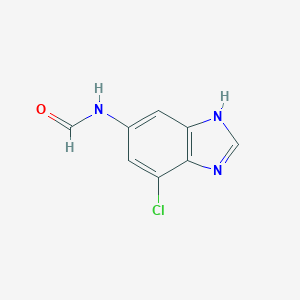
![(1R,2R,4S,5R)-1,2,4-trichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane](/img/structure/B51910.png)
![Ethyl 4-[(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoate](/img/structure/B51911.png)
